molecular formula C17H16O4 B5859537 4-(methoxycarbonyl)benzyl 3-methylbenzoate

4-(methoxycarbonyl)benzyl 3-methylbenzoate

Cat. No. B5859537
M. Wt: 284.31 g/mol
InChI Key: ZWZUUPHKTOWZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)benzyl 3-methylbenzoate is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the pharmaceutical industry for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)benzyl 3-methylbenzoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Methoxycarbonyl)benzyl 3-methylbenzoate are not well studied. However, it is believed to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(Methoxycarbonyl)benzyl 3-methylbenzoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-(Methoxycarbonyl)benzyl 3-methylbenzoate. One of the major areas of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action and its effects on various biological pathways. Additionally, there is a need for further research on the biochemical and physiological effects of this compound to better understand its potential applications in various fields.
In conclusion, 4-(Methoxycarbonyl)benzyl 3-methylbenzoate is a compound with significant potential in various fields of scientific research. Its applications in drug synthesis, anti-inflammatory and anti-cancer properties make it a compound of interest for future research. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Synthesis Methods

The synthesis of 4-(Methoxycarbonyl)benzyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.

Scientific Research Applications

4-(Methoxycarbonyl)benzyl 3-methylbenzoate has potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. It is used as a starting material for the synthesis of various drugs such as antihistamines, anti-inflammatory agents, and anti-cancer agents.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12-4-3-5-15(10-12)17(19)21-11-13-6-8-14(9-7-13)16(18)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZUUPHKTOWZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)benzyl 3-methylbenzoate

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